molecular formula C10H13NO2S B13081094 4-(Thiophen-2-yl)piperidine-4-carboxylic acid

4-(Thiophen-2-yl)piperidine-4-carboxylic acid

Cat. No.: B13081094
M. Wt: 211.28 g/mol
InChI Key: DICQILWQCRHGJY-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)piperidine-4-carboxylic acid is a compound that features a piperidine ring substituted with a thiophene ring at the 4-position and a carboxylic acid group at the same position

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Heterocyclization Method: : One common method for synthesizing 4-(Thiophen-2-yl)piperidine-4-carboxylic acid involves the heterocyclization of appropriate precursors. For instance, starting with a thiophene derivative and a piperidine derivative, the reaction can be facilitated by using a suitable catalyst under controlled temperature and pressure conditions.

  • Paal-Knorr Synthesis: : This method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form thiophene rings, which can then be further reacted with piperidine derivatives to introduce the piperidine ring and carboxylic acid group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene ring in 4-(Thiophen-2-yl)piperidine-4-carboxylic acid can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to modify the carboxylic acid group or the thiophene ring.

  • Substitution: : Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens, nitrating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated thiophenes, nitrothiophenes

Scientific Research Applications

Chemistry

In chemistry, 4-(Thiophen-2-yl)piperidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. The presence of both the thiophene and piperidine rings makes it a candidate for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory pathways.

Medicine

Medicinally, this compound derivatives are investigated for their potential as therapeutic agents. They may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activities, making them valuable in drug discovery and development.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its structural properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The thiophene ring can engage in π-π interactions, while the piperidine ring can form hydrogen bonds, facilitating binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Thiophen-3-yl)piperidine-4-carboxylic acid
  • 4-(Furan-2-yl)piperidine-4-carboxylic acid
  • 4-(Pyridin-2-yl)piperidine-4-carboxylic acid

Uniqueness

4-(Thiophen-2-yl)piperidine-4-carboxylic acid is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. Compared to its analogs, it may exhibit different pharmacological profiles or material properties, making it a distinct and valuable compound for various applications.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

4-thiophen-2-ylpiperidine-4-carboxylic acid

InChI

InChI=1S/C10H13NO2S/c12-9(13)10(3-5-11-6-4-10)8-2-1-7-14-8/h1-2,7,11H,3-6H2,(H,12,13)

InChI Key

DICQILWQCRHGJY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CC=CS2)C(=O)O

Origin of Product

United States

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